4,4-Dimethyloxolane-3-carboxylic acid
Description
This compound features a five-membered oxolane (tetrahydrofuran) ring substituted with two methyl groups at position 4, a carboxylic acid group at position 3, and an additional hydroxyl group at position 3. Its molecular formula is C₇H₁₂O₄, with a molecular weight of 160.17 g/mol. It is classified as a chiral building block in organic synthesis, likely utilized for constructing complex molecules due to its stereochemical and functional versatility .
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
4,4-dimethyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c1-7(2)4-10-3-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
SESMYJKTBPQWFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC1C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyloxolane-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 4,4-dimethyl-1,3-dioxane with a suitable acid catalyst to induce ring-opening and subsequent cyclization to form the oxolane ring. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyloxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
4,4-Dimethyloxolane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 4,4-Dimethyloxolane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the oxolane ring structure may interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparison with Similar Compounds
The following analysis compares 3-hydroxy-4,4-dimethyloxolane-3-carboxylic acid (hereafter referred to as the oxolane derivative) with other carboxylic acids in the evidence, focusing on structural, physicochemical, and application-based differences.
Structural and Molecular Comparison
*Calculated based on molecular formulas.
Key Observations :
- Ring Systems: The oxolane derivative has a saturated oxygen-containing ring, while caffeic acid is linear, and others feature aromatic (pyrimidine, quinoline) or polycyclic (phenanthrene) systems.
- Substituents: The oxolane derivative’s hydroxyl and methyl groups enhance stereochemical complexity, whereas chloro (pyrimidine), thioxo (quinoline), and dihydroxy (phenanthrene) groups modulate electronic properties and biological activity.
Physicochemical and Functional Properties
- Solubility: The oxolane derivative’s hydroxyl and carboxylic acid groups likely improve water solubility compared to the lipophilic phenanthrene derivative. Caffeic acid’s phenolic groups enhance solubility in polar solvents .
- Reactivity: The pyrimidine derivative’s chloro group may facilitate nucleophilic substitution reactions, while the quinoline derivative’s thioxo group could participate in redox or coordination chemistry .
- Stability : The oxolane derivative’s saturated ring may confer greater stability under acidic/basic conditions compared to caffeic acid’s conjugated double bonds, which are prone to oxidation .
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